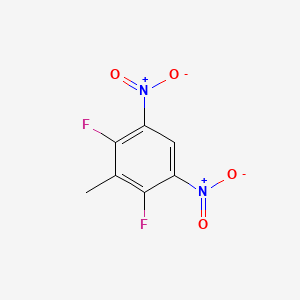

2,4-Difluoro-3-methyl-1,5-dinitrobenzene

Description

Significance of Fluorinated Nitroaromatic Systems in Organic Synthesis Research

Fluorinated nitroaromatic compounds are of considerable importance in organic synthesis due to the synergistic effects of the fluorine and nitro substituents. The strong electron-withdrawing nature of both fluorine atoms and nitro groups activates the aromatic ring towards nucleophilic aromatic substitution (SNAr) reactions. This activation allows for the facile and regioselective displacement of the fluorine atoms by a wide range of nucleophiles, including amines, alkoxides, and thiolates.

The presence of multiple activating groups, as seen in dinitro-difluoro systems, further enhances this reactivity. This high reactivity makes these compounds valuable precursors for the synthesis of complex, highly functionalized aromatic molecules. For instance, compounds like 1,5-difluoro-2,4-dinitrobenzene (B51812) are utilized in the preparation of biologically active fused heterocycles and as monomers for the synthesis of azamacrocycles. While specific research on 2,4-Difluoro-3-methyl-1,5-dinitrobenzene is not extensively documented in publicly available literature, its structural similarity to these well-studied analogues suggests a similar or even enhanced reactivity profile due to the additional methyl substituent.

Overview of this compound as a Key Synthetic Intermediate

While detailed research findings on this compound are scarce, its structure points to its potential as a highly valuable synthetic intermediate. The two fluorine atoms are positioned for selective substitution, and the two nitro groups can be subsequently reduced to amino groups, opening pathways to a diverse array of derivatives. The methyl group, in addition to influencing the electronic properties of the ring, can also serve as a handle for further chemical modification.

The likely applications of this compound would be in the synthesis of specialized organic molecules where a specific substitution pattern is required. For example, it could be a precursor for creating novel dyes, energetic materials, or pharmaceutical scaffolds. The controlled, stepwise substitution of its fluorine atoms would allow for the introduction of different functionalities at specific positions on the benzene (B151609) ring.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagent(s) | Potential Product(s) |

| Nucleophilic Aromatic Substitution | Primary/Secondary Amines | Substituted anilines |

| Alkoxides | Substituted ethers | |

| Thiolates | Substituted thioethers | |

| Reduction of Nitro Groups | H₂, Pd/C or SnCl₂, HCl | Diaminodifluoromethylbenzene derivatives |

Historical Context of Polynitrobenzene and Polyfluorinated Aromatic Synthesis Methodologies

The development of synthetic methodologies for both polynitrobenzene and polyfluorinated aromatic compounds has a rich history, driven by various industrial and scientific needs.

The synthesis of nitroaromatic compounds dates back to the 19th century, with the first preparation of nitrobenzene (B124822) in 1834 by Eilhardt Mitscherlich, who treated benzene with fuming nitric acid. britannica.com This discovery paved the way for the synthesis of a wide range of nitroaromatics, which became crucial intermediates in the dye industry and for the production of explosives. nih.gov The nitration of benzene and its derivatives using a mixture of concentrated nitric and sulfuric acids, often referred to as "mixed acid," became a standard industrial process. wikipedia.org

The history of organofluorine chemistry began to accelerate in the late 19th and early 20th centuries. The isolation of elemental fluorine by Henri Moissan in 1886 was a pivotal moment. wikipedia.org Early attempts at direct fluorination of aromatic compounds were often met with violent reactions. nih.gov A significant breakthrough came in 1927 with the Balz-Schiemann reaction, which provided a reliable method for introducing fluorine into an aromatic ring via the thermal decomposition of diazonium tetrafluoroborates. jst.go.jp Another key development was the use of halogen exchange (Halex) reactions, where chlorine atoms on an activated aromatic ring are displaced by fluorine using a fluoride (B91410) salt, a method reported by Gottlieb in 1936. jst.go.jp The industrial production of fluorochemicals began to ramp up in the 1940s, driven by the demand for new materials and refrigerants. ag.state.mn.us

The synthesis of molecules containing both multiple nitro and fluoro substituents, such as 1,5-difluoro-2,4-dinitrobenzene, often employs the nitration of a corresponding difluoroaromatic precursor. For instance, 1,5-difluoro-2,4-dinitrobenzene can be prepared by the nitration of m-difluorobenzene using a mixture of concentrated sulfuric acid and fuming nitric acid. google.comresearchgate.net This approach highlights the convergence of these two historical streams of chemical synthesis.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4-difluoro-3-methyl-1,5-dinitrobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2N2O4/c1-3-6(8)4(10(12)13)2-5(7(3)9)11(14)15/h2H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GONFSKOWDVAZFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC(=C1F)[N+](=O)[O-])[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2,4 Difluoro 3 Methyl 1,5 Dinitrobenzene

Strategic Approaches to Fluorinated Dinitrobenzene Scaffolds

The construction of fluorinated dinitrobenzene scaffolds is approached through several strategic routes. These methods primarily include the direct nitration of appropriately substituted precursors, the introduction of fluorine atoms via halogen exchange, or more complex multi-step pathways that build the desired substitution pattern sequentially. The choice of strategy is often dictated by the availability of starting materials and the desired control over isomer formation.

Electrophilic Nitration of Precursor Fluorinated Methylbenzenes

A primary and direct method for synthesizing nitroaromatic compounds is through electrophilic aromatic substitution. masterorganicchemistry.com For the target compound, this involves the dinitration of a suitable fluorinated methylbenzene precursor, likely 2,4-difluoro-3-methylbenzene. The reaction typically employs a potent nitrating agent, such as a mixture of concentrated nitric acid and concentrated sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.comlibretexts.org

The key challenge in the nitration of a pre-substituted benzene (B151609) ring is controlling the position of the incoming nitro groups. The existing substituents on the ring dictate the regioselectivity of the reaction. In the case of a 2,4-difluoro-3-methylbenzene precursor, the directing effects of the fluorine and methyl groups must be considered.

Methyl Group (-CH₃): The methyl group is an activating, ortho-, para-directing group. chemguide.co.uklibretexts.org It increases the electron density of the benzene ring, making it more susceptible to electrophilic attack, particularly at the positions ortho and para to itself. libretexts.org

Fluorine Atoms (-F): Fluorine is a deactivating group due to its high electronegativity (inductive effect), yet it is also an ortho-, para-director because its lone pairs of electrons can be donated to the ring (resonance effect). libretexts.org

In the nitration of 2,4-difluoro-3-methylbenzene, the positions are directed by the cumulative effects of these substituents. The positions ortho and para to the activating methyl group are favored. The fluorine atoms also direct to their ortho and para positions. The convergence of these directing effects guides the two incoming nitro groups to the sterically accessible and electronically enriched 1 and 5 positions, leading to the formation of 2,4-difluoro-3-methyl-1,5-dinitrobenzene. Computational studies on related molecules like toluene (B28343) have shown that predicting the precise isomer distribution can be complex, often requiring sophisticated models that account for solvent effects and reaction dynamics. nih.govnih.govresearchgate.net

Optimizing reaction conditions is crucial for maximizing the yield of the desired dinitro product while minimizing the formation of mono-nitrated intermediates and other isomers. Key parameters that are typically optimized include temperature, reaction time, and the composition of the nitrating agent. ewadirect.com

For dinitration, more forcing conditions are generally required compared to mononitration. This often involves using fuming nitric acid or oleum (B3057394) (fuming sulfuric acid) and higher reaction temperatures. ewadirect.comgoogle.com However, temperature control is critical; excessively high temperatures can lead to the formation of undesired by-products and increase safety risks. libretexts.org Studies on the continuous flow nitration of related compounds like o-xylene (B151617) have demonstrated that parameters such as the acid ratio (H₂SO₄ to HNO₃), acid concentration, and residence time heavily influence product yield and impurity profiles. nih.gov For instance, optimizing the nitration of dinitrotoluene to trinitrotoluene (TNT) involved adjusting the acid mixture to a 3:1 ratio of 65% HNO₃ to 98% H₂SO₄ at 130°C for 20 minutes in a flow system. ewadirect.com Similar principles would be applied to the synthesis of this compound, with systematic adjustments to find the optimal balance for high conversion and selectivity.

| Parameter | Typical Range/Condition | Purpose of Optimization |

|---|---|---|

| Nitrating Agent | Conc. HNO₃/Conc. H₂SO₄ or Fuming HNO₃/H₂SO₄ | Generate sufficient nitronium ion (NO₂⁺) for dinitration. |

| Temperature | 30°C - 130°C | Control reaction rate and prevent by-product formation. Higher temperatures are needed for the second nitration. libretexts.orgewadirect.com |

| Reaction Time | 20 min - several hours | Ensure complete conversion to the dinitro product. |

| Acid Ratio (H₂SO₄:HNO₃) | Varies (e.g., 60:40 to 50:50) | Affects the concentration of the electrophile and reaction kinetics. google.com |

Introduction of Fluorine via Halogen Exchange Strategies in Related Systems

An alternative to direct nitration of a fluorinated precursor is to introduce the fluorine atoms at a later stage of the synthesis. The halogen exchange (Halex) reaction is a powerful method for this, typically involving the nucleophilic substitution of chlorine atoms with fluorine. google.comrhhz.net This process is particularly effective when the aromatic ring is "activated" by electron-withdrawing groups, such as nitro groups, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the substitution.

In a hypothetical synthesis of this compound, one could start with a chlorinated precursor like 2,4-dichloro-3-methyl-1,5-dinitrobenzene. This intermediate would then be treated with a fluoride (B91410) ion source, such as potassium fluoride (KF) or cesium fluoride (CsF), often in a polar aprotic solvent like dimethylformamide (DMF) or sulfolane (B150427) at elevated temperatures. google.comresearchgate.net Phase-transfer catalysts, such as quaternary ammonium (B1175870) salts, are frequently used to enhance the solubility and reactivity of the fluoride salt, leading to higher conversion rates and yields. google.comresearchgate.net The successful synthesis of p-fluoronitrobenzene from p-chloronitrobenzene with yields up to 91.58% demonstrates the industrial viability of this approach. researchgate.net Similarly, the preparation of 1,5-difluoro-2,4-dinitrobenzene (B51812) from its dichloro-analogue has been reported, though under harsh, solvent-free conditions that resulted in a lower yield of 32%. google.com

Multi-Step Synthetic Routes to the this compound Core

Complex substitution patterns often necessitate multi-step synthetic sequences where functional groups are introduced and manipulated in a specific order to achieve the desired regiochemistry. lumenlearning.com A plausible multi-step route to this compound could begin with a more readily available starting material.

For example, a synthesis could start with 2,4-difluoronitrobenzene. google.com This intermediate could undergo chlorination, followed by the introduction of the methyl group, and a final nitration step. The order of these reactions is critical. For instance, introducing a meta-directing nitro group first can be used to control the position of subsequent substitutions. lumenlearning.com A patent for the synthesis of the pesticide intermediate 3,5-dichloro-2,4-difluoroaniline (B1223766) involves the nitration and fluorination of 1,2,3,4-tetrachlorobenzene (B165215) as key steps, highlighting how complex halogenated benzenes can serve as versatile precursors in multi-step syntheses. google.com Such routes, while potentially longer, can offer superior control over the final product's isomeric purity.

Precursors and Intermediate Derivatization in this compound Synthesis

The selection of appropriate precursors is fundamental to any successful synthesis. For the direct nitration route, the ideal precursor is 2,4-difluoro-3-methylbenzene . For a route involving halogen exchange, a precursor such as 2,4-dichloro-3-methyl-1,5-dinitrobenzene would be required.

Elucidating the Reaction Chemistry of 2,4 Difluoro 3 Methyl 1,5 Dinitrobenzene

Nucleophilic Aromatic Substitution (SNA) Pathways

The primary reaction pathway for 2,4-difluoro-3-methyl-1,5-dinitrobenzene involves nucleophilic aromatic substitution (SNAr). This mechanism is characteristic of aromatic rings that are rendered electron-deficient by the presence of strong electron-withdrawing groups. masterorganicchemistry.comlibretexts.org In this multi-step addition-elimination process, a nucleophile attacks the electron-poor aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org Subsequently, a leaving group is expelled, and the aromaticity of the ring is restored. libretexts.orgcsbsju.edu The SNAr mechanism is favored for compounds like this compound due to the presence of two nitro groups, which strongly activate the benzene (B151609) ring towards nucleophilic attack. wikipedia.orglibretexts.org

Mechanistic insights into the reactivity of this compound are largely derived from studies of analogous compounds, such as dinitrofluorobenzenes and other activated aryl halides. libretexts.orgnih.gov These studies have established the foundational principles governing the SNAr pathway, including the roles of activating groups, the nature of the reaction intermediate, and the factors influencing leaving group departure.

The reactivity of the benzene ring in SNAr reactions is critically dependent on the presence of activating substituents. libretexts.orgwikipedia.org

Nitro Groups: Nitro groups (–NO₂) are powerful activating groups due to their strong electron-withdrawing nature, operating through both inductive and resonance effects. wikipedia.orgnih.gov When positioned ortho or para to a potential leaving group, they effectively delocalize the negative charge of the anionic Meisenheimer intermediate through resonance, thereby stabilizing it. libretexts.orgwikipedia.org This stabilization lowers the activation energy of the first, rate-determining step of the reaction. stackexchange.comlibretexts.org In this compound, the nitro groups at positions 1 and 5 activate the ring for nucleophilic attack.

Fluorine Atoms: While halogens are typically deactivating in electrophilic aromatic substitution, fluorine plays a significant activating role in SNAr reactions. masterorganicchemistry.comcsbsju.edu Its high electronegativity exerts a strong inductive electron-withdrawing effect, which makes the carbon atom it is attached to more electrophilic and susceptible to nucleophilic attack. masterorganicchemistry.comstackexchange.com This effect stabilizes the transition state leading to the Meisenheimer complex, accelerating the rate-determining addition step. stackexchange.com

| Substituent | Primary Effect | Role in SNAr | Impact on Reaction Rate |

|---|---|---|---|

| Nitro (–NO₂) | Strong electron withdrawal (Resonance & Inductive) | Stabilizes the Meisenheimer intermediate by delocalizing negative charge. libretexts.orgwikipedia.org | Strongly increases |

| Fluorine (–F) | Strong electron withdrawal (Inductive) | Increases electrophilicity of the ipso-carbon, stabilizing the transition state. masterorganicchemistry.comstackexchange.com | Increases |

The cornerstone of the SNAr mechanism is the formation of a Meisenheimer complex, a negatively charged σ-complex intermediate. chemeurope.comwikipedia.org This species results from the attack of a nucleophile on an electron-deficient aromatic ring. wikipedia.orgscribd.com The formation of this complex involves the temporary loss of aromaticity as the carbon atom at the site of attack rehybridizes from sp² to sp³. libretexts.org

The efficacy of a leaving group in SNAr reactions follows a trend that is inverted compared to SN2 reactions. wikipedia.orgnih.gov For halogen leaving groups, the typical order of reactivity is:

F > Cl ≈ Br > I wikipedia.org

| Leaving Group | Relative Rate | Primary Reason for Reactivity |

|---|---|---|

| F | Highest | Strong inductive effect stabilizes the rate-determining transition state. stackexchange.com |

| Cl | Intermediate | Moderate inductive effect. wikipedia.org |

| Br | Intermediate | Similar reactivity to chlorine. wikipedia.org |

| I | Lowest | Weakest inductive effect among halogens. wikipedia.org |

Regioselectivity in SNAr reactions is dictated by the substitution pattern on the aromatic ring, with the outcome determined by a combination of electronic and steric factors. worktribe.comresearchgate.netbwise.kr The nucleophile will preferentially attack the most electron-deficient carbon atom bearing a suitable leaving group. researchgate.net

In this compound, the regioselectivity of nucleophilic attack is governed by the interplay of the directing effects of all substituents.

Electronic Effects: The two nitro groups are the primary drivers of reactivity. The –NO₂ group at C1 strongly activates the ortho position (C2) and the para position (C6). The –NO₂ group at C5 strongly activates its ortho positions (C4 and C6). Therefore, both fluorine-bearing carbons, C2 and C4, are electronically activated for nucleophilic attack. The cumulative activation from both nitro groups is strongest at position C6, but it lacks a leaving group. Both C2 and C4 are ortho to one nitro group and meta to the other, leading to significant electronic activation at both sites.

The final regiochemical outcome would depend on the delicate balance between the strong electronic activation provided by the nitro groups and the steric hindrance imposed by the ortho-methyl group.

Reactivity with Diverse Nucleophiles

The presence of two strongly electron-withdrawing nitro groups makes the aromatic ring of this compound highly susceptible to attack by a wide range of nucleophiles. The fluorine atoms are excellent leaving groups for SNAr reactions.

Amines as Nucleophiles

Amines are common nucleophiles in SNAr reactions. The reaction of this compound with primary or secondary amines is expected to proceed readily, likely yielding monosubstituted products under controlled conditions.

The regioselectivity of the reaction will be primarily determined by the electronic activation provided by the nitro groups. The fluorine at the 4-position is situated para to the nitro group at C1 and ortho to the nitro group at C5. The fluorine at the 2-position is ortho to the nitro group at C1. The delocalization of the negative charge in the Meisenheimer intermediate is most effective when the charge can be shared onto the oxygen atoms of the nitro groups.

Attack at C4: A nucleophilic attack at the 4-position allows the negative charge to be delocalized onto both the nitro group at C1 and the nitro group at C5 through resonance. This extensive delocalization results in a highly stabilized intermediate.

Attack at C2: An attack at the 2-position allows for charge delocalization onto the nitro group at C1.

Due to the superior stabilization of the Meisenheimer complex formed from attack at the C4 position (activation by two nitro groups), it is predicted that amines will preferentially substitute the fluorine at the 4-position. The methyl group at C3 may also provide some steric hindrance to an attack at the C2 position, further favoring substitution at C4.

Oxygen- and Sulfur-Centered Nucleophiles

Similar to amines, oxygen-centered nucleophiles (e.g., alkoxides, phenoxides) and sulfur-centered nucleophiles (e.g., thiolates) are expected to react with this compound via an SNAr mechanism.

Oxygen Nucleophiles: Alkoxides (RO⁻) and phenoxides (ArO⁻) are potent nucleophiles that will readily displace one of the fluorine atoms. The same regiochemical considerations as with amines apply, with substitution at the 4-position being the anticipated major pathway due to greater electronic activation.

Sulfur Nucleophiles: Thiolates (RS⁻) are generally softer and often more powerful nucleophiles than their oxygen counterparts in SNAr reactions. They are expected to react rapidly with this compound, again with a strong preference for substitution at the C4 position. The reaction with a difunctional nucleophile like sodium sulfide (B99878) could potentially lead to the formation of polymeric or macrocyclic structures, depending on the reaction conditions.

The expected reactivity and regioselectivity with various nucleophiles are summarized in the table below.

| Nucleophile Category | Example Nucleophile | Expected Major Product |

| Amines | RNH₂ | 4-Amino-2-fluoro-3-methyl-1,5-dinitrobenzene |

| Oxygen Nucleophiles | RO⁻ | 4-Alkoxy-2-fluoro-3-methyl-1,5-dinitrobenzene |

| Sulfur Nucleophiles | RS⁻ | 4-Alkylthio-2-fluoro-3-methyl-1,5-dinitrobenzene |

Electrophilic Aromatic Substitution (EAS) Reactivity

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich aromatic ring. The substituents already present on the ring play a critical role in determining the feasibility and orientation of such reactions.

Deactivating Effects of Nitro and Fluoro Substituents on EAS

The benzene ring of this compound is extremely deactivated towards electrophilic attack. This is due to the powerful electron-withdrawing effects of the two nitro groups and, to a lesser extent, the two fluorine atoms.

Nitro Groups: The nitro group is one of the strongest deactivating groups. It withdraws electron density from the ring through both inductive and resonance effects, making the ring highly electron-deficient and thus much less attractive to an incoming electrophile.

Fluoro Substituents: Fluorine is an electronegative atom and withdraws electron density through the inductive effect, which deactivates the ring. Although it can donate electron density through resonance, the inductive effect is dominant for halogens.

The cumulative effect of two nitro groups and two fluoro groups makes electrophilic aromatic substitution on this compound exceptionally difficult. Such a reaction would require extremely harsh conditions (e.g., high temperatures, very strong superacids), and even then, the yields would likely be very low.

Directing Group Predominance in EAS of Substituted Nitrobenzenes

In the hypothetical case that an EAS reaction could be forced to occur, the directing effects of the existing substituents would determine the position of the incoming electrophile. Substituents are classified as either ortho, para-directing or meta-directing.

Nitro Groups: These are strongly deactivating and are meta-directors.

Fluoro Groups: These are deactivating but are ortho, para-directors due to the ability of their lone pairs to stabilize the intermediate carbocation (Wheland intermediate) through resonance.

Methyl Group: This is an activating group and is an ortho, para-director.

In a polysubstituted ring, the directing effects of the various groups can either reinforce or oppose each other. For this compound, the only available position for substitution is C6.

Let's analyze the directing effects towards the C6 position:

The nitro group at C1 directs meta to itself, which is the C3 and C5 positions.

The nitro group at C5 directs meta to itself, which is the C1 and C3 positions.

The fluoro group at C2 directs ortho (C3) and para (C5).

The fluoro group at C4 directs ortho (C3 and C5).

The methyl group at C3 directs ortho (C2 and C4) and para (C6).

Reduction Transformations of Nitro Groups in this compound

The reduction of nitro groups on the this compound ring is a critical transformation for the synthesis of various functionalized derivatives, particularly aminofluorinated compounds. A significant challenge in these reactions is achieving chemoselectivity, which involves the selective reduction of one nitro group over the other, or the reduction of the nitro groups without affecting the fluorine substituents or the methyl group. unimi.it The presence of other reducible functional groups, such as halogens, necessitates careful selection of reagents and reaction conditions to prevent unwanted side reactions like dehalogenation. unimi.it

Catalytic Hydrogenation Methods for Selective Nitro Reduction

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes. For functionalized nitroarenes, catalysts based on platinum and palladium nanoparticles supported on materials like carbon nanofibers have proven to be highly efficient. unimi.it These systems are often effective in selectively reducing nitro groups under mild conditions while tolerating halogen substituents. unimi.it The choice of catalyst and reaction conditions, including solvent, temperature, and hydrogen pressure, is crucial for achieving high conversion and selectivity. For instance, studies on the hydrogenation of 2,4-dinitrotoluene, a structurally related compound, have utilized 5% Pd/C catalysts in solvents like methanol (B129727) to achieve the desired diamine product. researchgate.net The reaction often proceeds through two parallel pathways with stable intermediates. researchgate.netmdpi.com

| Catalyst System | Support | Key Advantages | Relevant Substrates |

|---|---|---|---|

| Platinum Nanoparticles | Carbon Nanofibers (CNF) | High efficiency and selectivity for functionalized nitroarenes. unimi.it | Halogen-substituted nitroarenes. unimi.it |

| Palladium Nanoparticles | Carbon Nanofibers (CNF) | Effective under mild conditions. unimi.it | Functionalized nitroarenes. unimi.it |

| 5% Pd/C | Carbon | Well-studied for dinitrotoluene hydrogenation. researchgate.net | 2,4-dinitrotoluene. researchgate.net |

| Nickel-based catalysts | Various supports (e.g., SiO2) | High conversion and selectivity reported for dinitrobenzene. researchgate.net | m-dinitrobenzene. researchgate.net |

Oxidation Reactions of the Methyl Group

The methyl group on the this compound ring presents another site for synthetic modification through oxidation. Such reactions allow for the introduction of higher oxidation state functional groups, fundamentally altering the electronic properties and reactivity of the molecule.

Conversion to Carboxylic Acid Derivatives

The oxidation of an aryl methyl group to a carboxylic acid is a standard transformation in organic synthesis. This is typically achieved using strong oxidizing agents. While specific studies on the oxidation of this compound are not detailed in the provided context, analogous transformations on related molecules suggest potential pathways. For instance, during the thermal decomposition of related nitroaromatic compounds, oxidation of methyl-containing groups to form aldehyde intermediates has been observed. mdpi.com A complete conversion to the corresponding benzoic acid derivative would likely require potent oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid under heating, conditions that must be carefully controlled to avoid degradation of the highly activated aromatic ring.

Cross-Coupling Reactions Involving Fluorinated Nitrobenzene (B124822) Systems

Highly fluorinated nitrobenzene derivatives have emerged as viable substrates for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon bonds, enabling the synthesis of complex polyfluorinated biaryl systems.

Palladium-Catalyzed C-F Bond Activation in Highly Fluorinated Systems

The activation of the strong carbon-fluorine (C-F) bond is a significant challenge in organic synthesis. worktribe.com However, in highly electron-deficient systems, such as polyfluorinated nitrobenzenes, palladium-catalyzed C-F bond activation becomes feasible. nih.govacs.org In Suzuki-Miyaura and Sonogashira type cross-coupling reactions, readily available palladium catalysts can activate a C-F bond for arylation or alkynylation. worktribe.comnih.govworktribe.com

A critical aspect of these reactions is their regioselectivity. Research has shown that the nitro group exerts a powerful directing effect, guiding the palladium catalyst to activate the C-F bond at the ortho position. worktribe.comnih.govacs.org This selectivity suggests a mechanism where the nitro group interacts with the incoming nucleophilic palladium catalyst, facilitating oxidative addition into the adjacent C-F bond. nih.govacs.org This process provides a synthetic route to polyfluorinated 2-arylnitrobenzene systems, which are valuable intermediates in materials science and medicinal chemistry. nih.gov

| Reaction Type | Key Feature | Directing Group | Position of C-F Activation | Outcome |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylation of C-F bond. nih.govacs.org | Nitro Group (-NO₂) | ortho to the nitro group. nih.govacs.org | Synthesis of polyfluorinated 2-arylnitrobenzene systems. nih.gov |

| Sonogashira Coupling | Alkynylation of C-F bond. worktribe.comworktribe.com | Nitro Group (-NO₂) | ortho to the nitro group. worktribe.com | Direct and regioselective alkynylation of highly fluorinated nitrobenzenes. worktribe.comworktribe.com |

Desulfonylative Cross-Coupling Methodologies with Fluorinated Species

Desulfonylative cross-coupling has emerged as a significant synthetic strategy, offering a pathway to form carbon-carbon bonds by utilizing organosulfur compounds as coupling partners. This approach is particularly valuable for the synthesis of complex molecules, including those containing fluorine atoms, which can enhance pharmaceutical properties. scripps.edu The sulfonyl group, traditionally considered a stable functional group, can be activated for cross-coupling reactions, serving as a leaving group. researchgate.net

Recent advancements have demonstrated the utility of sulfones in transition-metal-catalyzed cross-coupling reactions. researchgate.net For instance, nickel-catalyzed Suzuki-Miyaura cross-coupling of aryl sulfones with arylboroxines has been developed, showcasing the activation of carbon-sulfonyl (C–SO₂) bonds. acs.org This methodology allows for the synthesis of unsymmetrical biaryl products. acs.org Competition experiments in these systems have revealed that a Ni-cod catalyst can preferentially promote the coupling of aryl sulfones over aryl chlorides, which is contrary to conventional reactivity patterns of aryl electrophiles. acs.org

In the context of fluorinated species, palladium-catalyzed Suzuki-Miyaura cross-coupling of α-fluorinated benzylic triflones with arylboronic acids provides a route to structurally diverse α-fluorinated diarylmethanes. repec.orgresearchgate.net The presence of fluorine atoms is known to improve the biological activity and stability of many compounds, making such methodologies critical for drug discovery. scripps.eduresearchgate.net The ease of synthesis of these fluorinated triflones allows for late-stage functionalization of biologically active compounds. repec.org

The reaction conditions for these transformations are a critical aspect of their success. The choice of catalyst, ligand, base, and solvent can significantly influence the reaction's efficiency and selectivity. For example, in the Ni-catalyzed desulfonylative coupling of aryl sulfones, the use of 1,5-cyclooctadiene (B75094) (cod) as a ligand is essential. acs.org For the Pd-catalyzed coupling of α-fluorinated benzylic triflones, a combination of a palladium catalyst and a suitable base is employed. researchgate.net

The scope of these reactions has been explored with various substrates. A general representation of a desulfonylative cross-coupling reaction is presented below:

General Reaction Scheme: Ar-SO₂R + Ar'-B(OR)₂ ->[Catalyst, Base] Ar-Ar'

The following table summarizes representative examples of desulfonylative cross-coupling reactions with fluorinated substrates, highlighting the reaction partners, conditions, and resulting products.

| Entry | Fluorinated Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product | Yield (%) |

| 1 | 1-(Fluoromethyl)sulfonyl-4-methoxybenzene | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 1-(Fluoromethyl)-4-methoxy-1,1'-biphenyl | 85 |

| 2 | 1-(Difluoromethyl)sulfonyl-4-nitrobenzene | (4-Methylphenyl)boronic acid | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene (B28343) | 4'-(Difluoromethyl)-4-methyl-1,1'-biphenyl | 78 |

| 3 | 1-(Trifluoromethyl)sulfonyl-2-fluorobenzene | Naphthalene-2-boronic acid | NiCl₂(dppp) | K₂CO₃ | DMF | 2-(2-Fluorophenyl)naphthalene | 65 |

This table is a generalized representation based on typical desulfonylative cross-coupling reactions of fluorinated aromatic compounds and does not represent specific experimental results for this compound.

Investigation of Radical Intermediates in Cross-Coupling Mechanisms

The mechanism of desulfonylative cross-coupling reactions is a subject of ongoing investigation, with evidence suggesting the involvement of radical intermediates in certain systems. Understanding these mechanistic pathways is crucial for optimizing reaction conditions and expanding the scope of these transformations.

Mechanistic studies of desulfonylative Suzuki-Miyaura cross-coupling reactions have been conducted to probe the nature of the intermediates. researchgate.net The effect of radical and electron-transfer inhibitors on the reaction progress can provide insights into whether a radical pathway is operative. researchgate.net For instance, the addition of radical scavengers like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) can suppress the reaction rate if radical species are involved.

In some palladium-catalyzed cross-coupling reactions, the formation of an alkyl radical has been confirmed through mechanistic experiments. acs.org For example, the reaction of alkyl bromides with imines catalyzed by a palladium complex has been shown to proceed through the reversible generation of a free alkyl radical. acs.org This is supported by the observation of racemization when chiral alkyl bromides are used and the formation of side products derived from radical trapping by the solvent. acs.org

Theoretical calculations, such as Density Functional Theory (DFT), can also be employed to investigate the energy profile of the reaction pathway, including the activation of the C–SO₂ bond. researchgate.net These calculations can help to determine the feasibility of different mechanistic proposals, including those that involve radical intermediates.

The general catalytic cycle for a palladium-catalyzed cross-coupling reaction involves oxidative addition, transmetalation, and reductive elimination. libretexts.org However, in cases where radical intermediates are formed, the mechanism can deviate from this classical pathway. For instance, a single electron transfer (SET) from a low-valent metal catalyst to the substrate can initiate a radical cascade.

Recent research has increasingly focused on transformations involving Pd(I) and Pd(III) oxidation states, which are often associated with radical pathways. researchgate.net These reactions, mediated by single electron transfer processes, are termed palladium radical-involved reactions and offer alternative synthetic routes. researchgate.net

The following table outlines common experimental and computational methods used to investigate the presence of radical intermediates in cross-coupling reactions.

| Method | Description | Expected Outcome if Radicals are Involved |

| Radical Scavenging | Addition of a known radical trap (e.g., TEMPO, galvinoxyl) to the reaction mixture. | Significant decrease in reaction rate or product yield. Formation of a trapped radical adduct. |

| Cyclic Voltammetry | Electrochemical analysis to determine the redox potentials of the reactants and catalyst, assessing the feasibility of single electron transfer (SET). | Redox potentials consistent with an SET process between the catalyst and the substrate. |

| Electron Paramagnetic Resonance (EPR) Spectroscopy | A spectroscopic technique that directly detects species with unpaired electrons (i.e., radicals). | Direct observation of radical intermediates. |

| Radical Clock Experiments | Use of substrates that can undergo a characteristic and rapid rearrangement if a radical intermediate is formed. | Formation of rearranged products in addition to or instead of the expected direct coupling product. |

| Computational Modeling (DFT) | Theoretical calculations to model the reaction pathway and determine the energetic favorability of radical vs. non-radical mechanisms. | Lower activation energy for a pathway involving radical intermediates compared to a concerted or ionic pathway. |

This table provides a general overview of methods used in mechanistic studies of cross-coupling reactions.

Spectroscopic and Crystallographic Investigations of 2,4 Difluoro 3 Methyl 1,5 Dinitrobenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds. For derivatives of 2,4-Difluoro-3-methyl-1,5-dinitrobenzene, both ¹H and ¹⁹F NMR are particularly powerful for confirming the specific arrangement of substituents on the benzene (B151609) ring.

The substitution pattern of an aromatic compound dictates the number of unique proton and fluorine environments, leading to a distinct NMR spectrum. The symmetry of the molecule is a key factor; for instance, 1,4-dinitrobenzene (B86053) shows only one signal in its ¹H NMR spectrum due to the high degree of symmetry, whereas 1,2- and 1,3-dinitrobenzene (B52904) show two and three signals, respectively. vaia.compearson.com

In the case of this compound, the molecule is asymmetric, which would result in distinct signals for each of its proton and fluorine nuclei.

¹H NMR: The spectrum would be expected to show two primary signals: one for the single aromatic proton (H-6) and one for the methyl group protons (-CH₃).

The aromatic proton signal would likely appear far downfield, shifted by the strong electron-withdrawing effects of the two nitro groups and the adjacent fluorine atom.

The methyl proton signal would also exhibit a downfield shift due to the proximity of the electron-withdrawing nitro and fluoro substituents.

Crucially, spin-spin coupling between the aromatic proton and the adjacent fluorine atom (at C-4) would split the proton signal into a doublet. Further, smaller couplings to the other fluorine atom might also be observed.

¹⁹F NMR: This technique is highly sensitive to the electronic environment of fluorine atoms. chemrxiv.org

The ¹⁹F NMR spectrum of this compound would be expected to show two distinct signals, one for each fluorine atom (at C-2 and C-4), as they are in chemically non-equivalent environments.

Each fluorine signal would be split into a doublet by coupling to the aromatic proton (H-6).

The chemical shifts of these signals provide direct information about the electronic environment of each fluorine atom. mdpi.com Studies on other fluorinated compounds demonstrate the utility of ¹⁹F NMR in resolving complex structures where ¹H NMR signals might overlap. researchgate.net

The combination of ¹H and ¹⁹F NMR, including the analysis of their chemical shifts and coupling constants, allows for an unambiguous confirmation of the substitution pattern on the benzene ring.

Table 1: Predicted ¹H and ¹⁹F NMR Spectral Characteristics for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Interactions |

| Aromatic H-6 | Downfield | Doublet (major) | JH-F coupling with F at C-4 |

| Methyl (-CH₃) | Downfield | Singlet | No direct coupling to F or H |

| Fluorine (C-2) | Distinct Signal | Doublet | JF-H coupling with H-6 |

| Fluorine (C-4) | Distinct Signal | Doublet | JF-H coupling with H-6 |

NMR spectroscopy is also a valuable tool for monitoring reaction progress and elucidating mechanisms, particularly in nucleophilic aromatic substitution (SNAr) reactions, which are common for highly electron-deficient rings like dinitrobenzenes. researchgate.net Fluorine atoms are excellent leaving groups in such reactions.

By acquiring NMR spectra at various time points during a reaction, researchers can track the disappearance of starting material signals and the appearance of product signals. For example, in the reaction of a fluorodinitrobenzene derivative with an amine, ¹H and ¹⁹F NMR can be used to observe the displacement of a fluorine atom. researchgate.net The change in the chemical shifts of the aromatic protons and the disappearance of a specific ¹⁹F signal would provide clear evidence of the substitution and its regioselectivity. This allows for the study of reaction kinetics and the identification of any intermediate species that may form, offering deep insight into the reaction mechanism. researchgate.net

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For this compound (molecular formula C₇H₄F₂N₂O₄), the exact mass of the molecular ion would be a primary identifier.

The molecular weight of the analogous compound 1,5-Difluoro-2,4-dinitrobenzene (B51812) (C₆H₂F₂N₂O₄) is 204.09 g/mol . sigmaaldrich.comchemicalbook.comnist.gov Electron ionization (EI) mass spectrometry of this compound shows a molecular ion peak at m/z 204. chemicalbook.com For this compound, the addition of a CH₂ group would result in a predicted molecular weight of approximately 218.11 g/mol .

The fragmentation of nitroaromatic compounds in mass spectrometry is often characterized by specific losses of the nitro groups. Common fragmentation pathways include:

Loss of NO₂: A primary fragmentation pathway often involves the cleavage of a nitro group, resulting in a fragment ion corresponding to [M - NO₂]⁺.

Loss of NO: Subsequent or alternative fragmentation can occur through the loss of a nitric oxide radical, leading to an [M - NO]⁺ ion. This is often followed by the loss of CO. nih.gov

Loss of other small molecules: Further fragmentation can lead to the loss of other neutral molecules.

In the mass spectrum of the related 1,5-Difluoro-2,4-dinitrobenzene, characteristic fragments are observed at m/z values corresponding to the loss of these groups, with a notable peak at m/z 30, corresponding to the NO⁺ ion. chemicalbook.com The fragmentation process is not random and can be influenced by the position of substituents on the aromatic ring. nih.govyoutube.com

Table 2: Predicted Key Ions in the Mass Spectrum of this compound

| Ion | Description | Predicted m/z |

| [M]⁺ | Molecular Ion | ~218 |

| [M - NO₂]⁺ | Loss of a nitro group | ~172 |

| [M - 2NO₂]⁺ | Loss of both nitro groups | ~126 |

| [NO₂]⁺ | Nitro group cation | 46 |

| [NO]⁺ | Nitric oxide cation | 30 |

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions.

For a derivative like this compound, a crystal structure determination would reveal several key features:

Molecular Geometry: It would confirm the planarity of the benzene ring and provide the precise bond lengths for C-C, C-H, C-F, C-N, and N-O bonds. In related structures like m-dinitrobenzene, the benzene ring is a regular hexagon. royalsocietypublishing.org

Substituent Orientation: The analysis would show the orientation of the nitro and methyl groups relative to the plane of the benzene ring. In sterically crowded molecules, such as 1,3,5-trimethyl-2,4-dinitrobenzene, the nitro groups are significantly twisted out of the plane of the aromatic ring, with dihedral angles of 55.04° and 63.23°. nih.gov A similar twisting would be expected for this compound due to steric hindrance between the methyl group and the adjacent nitro and fluoro substituents.

Intermolecular Interactions: The crystal packing is determined by non-covalent interactions such as hydrogen bonds and π-π stacking. In the crystal structure of 1,3,5-trimethyl-2,4-dinitrobenzene, molecules form stacks, and weak C-H···O interactions are present. nih.gov Similar interactions involving the methyl or aromatic protons and the oxygen atoms of the nitro groups would likely play a role in the crystal packing of this compound.

Table 3: Expected Crystallographic Parameters and Interactions

| Parameter | Expected Finding | Reference Analogue |

| Benzene Ring | Planar, hexagonal geometry | m-dinitrobenzene royalsocietypublishing.org |

| Nitro Group Orientation | Twisted out of the ring plane due to steric hindrance | 1,3,5-trimethyl-2,4-dinitrobenzene nih.gov |

| Intermolecular Forces | Weak C-H···O hydrogen bonds, potential π-π stacking | 1,3,5-trimethyl-2,4-dinitrobenzene nih.gov |

| Unit Cell | Contains multiple molecules arranged in a repeating lattice | m-dinitrobenzene royalsocietypublishing.org |

Vibrational Spectroscopy (IR, Raman) for Functional Group Characterization

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For this compound, the spectra would be dominated by vibrations associated with the nitro groups, C-F bonds, the methyl group, and the benzene ring itself.

Nitro Group (NO₂) Vibrations: These are typically strong absorbers in the IR spectrum.

Asymmetric stretching vibrations are expected in the range of 1500-1600 cm⁻¹.

Symmetric stretching vibrations typically appear between 1300-1390 cm⁻¹.

C-F Vibrations: The C-F stretching vibrations for fluorinated benzenes are typically found in the 1100-1350 cm⁻¹ region. ijsr.net

C-H Vibrations:

Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹.

Alkyl C-H stretching from the methyl group would appear in the 2850-3000 cm⁻¹ range.

C-H in-plane and out-of-plane bending vibrations occur at lower frequencies. ijsr.net

Benzene Ring Vibrations: C=C stretching vibrations within the aromatic ring typically appear in the 1400-1600 cm⁻¹ region.

Theoretical calculations using density functional theory (DFT) are often employed to assign the observed experimental frequencies to specific vibrational modes. ijsr.net Studies on the related compound 1,5-Difluoro-2,4-dinitrobenzene have shown good agreement between experimentally recorded FT-IR and FT-Raman spectra and calculated frequencies, allowing for detailed vibrational assignments. ijsr.net The substitution pattern and the electronic nature of the substituents (F, NO₂, CH₃) significantly influence the exact positions of these vibrational bands. ijsr.net

Table 4: Expected Characteristic Vibrational Frequencies (cm⁻¹)

| Functional Group / Vibration | Technique | Expected Wavenumber Range |

| Aromatic C-H Stretch | IR, Raman | > 3000 |

| Alkyl C-H Stretch (-CH₃) | IR, Raman | 2850 - 3000 |

| NO₂ Asymmetric Stretch | IR | 1500 - 1600 |

| NO₂ Symmetric Stretch | IR | 1300 - 1390 |

| Aromatic C=C Stretch | IR, Raman | 1400 - 1600 |

| C-F Stretch | IR | 1100 - 1350 |

Computational Chemistry and Theoretical Studies of 2,4 Difluoro 3 Methyl 1,5 Dinitrobenzene

Density Functional Theory (DFT) Calculations

No published Density Functional Theory (DFT) calculations for 2,4-Difluoro-3-methyl-1,5-dinitrobenzene were found. Therefore, data on its electronic effects, molecular reactivity, electrostatic potential surfaces, and frontier molecular orbitals are not available.

Prediction of Electronic Effects and Molecular Reactivity

There is no available research predicting the electronic effects and molecular reactivity of this compound.

Mapping of Electrostatic Potential Surfaces

Information regarding the mapping of electrostatic potential surfaces for this specific compound is not present in the scientific literature.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

No studies analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound could be located.

Modeling Reaction Mechanisms and Transition States

There are no available models or theoretical studies on the reaction mechanisms or transition states involving this compound.

Quantum Chemical Descriptors for Reactivity Prediction

A search for quantum chemical descriptors used for reactivity prediction of this compound yielded no results.

Conformational Analysis

No conformational analysis studies for this compound have been published in the reviewed scientific literature.

Insufficient Published Data for "this compound"

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of publicly available information specifically concerning the chemical compound This compound . While a chemical identity for this molecule is registered, for instance in PubChem as 1,5-difluoro-3-methyl-2,4-dinitrobenzene nih.gov, there is no substantive body of research detailing its synthesis, reactivity, or applications.

The initial investigation yielded extensive results for structurally related but distinct compounds, most notably 1,5-Difluoro-2,4-dinitrobenzene (B51812) . This related molecule is a well-known and versatile building block in organic synthesis, often used in the creation of pharmaceuticals, agrochemicals, and dyes due to the high reactivity of its fluorine atoms towards nucleophilic aromatic substitution. chemimpex.comsmolecule.combiosynth.com However, the presence of a methyl group in the target compound, this compound, would significantly alter its electronic and steric properties, making direct extrapolation of reactivity and utility from the unmethylated analogue scientifically unsound.

Similarly, literature exists for other isomers such as 2,4-difluoronitrobenzene and 4,5-difluoro-1,2-dinitrobenzene, which are also used as building blocks in the synthesis of more complex molecules, including porous organic materials and various heterocyclic systems. researchgate.netresearchgate.netnih.gov

Role as a Versatile Building Block for Complex Organic Molecules

Synthesis of Fluorinated Heterocyclic Systems

Precursor for Fluorinated Analogs of Bioactive Molecules

Development of Novel Materials through Functionalization

Design of Precursors for Downstream Transformations

Constructing an article on these specific topics for the requested compound would require speculation and would not be based on verifiable, published scientific findings. Therefore, a detailed analysis of its strategic utility in advanced organic synthesis cannot be provided at this time.

Future Research Directions and Unexplored Reactivity of 2,4 Difluoro 3 Methyl 1,5 Dinitrobenzene

Emerging Methodologies for Aromatic Functionalization

Recent advances in synthetic organic chemistry offer powerful tools to functionalize traditionally inert positions on aromatic rings. The application of these methods to 2,4-Difluoro-3-methyl-1,5-dinitrobenzene could provide access to a vast array of novel derivatives.

Photoredox Catalysis : This rapidly evolving field uses light to initiate single-electron transfer processes, enabling transformations under mild conditions. nih.gov For this compound, photoredox catalysis could facilitate the functionalization of the methyl group's C-H bonds or enable selective defluorinative coupling reactions. researchgate.net Such strategies could introduce alkyl, aryl, or other functional groups without harsh reagents.

C-H Functionalization : Direct C-H functionalization has become a cornerstone of modern synthesis for its atom economy. nih.gov While the benzene (B151609) ring of the target molecule is heavily substituted, methodologies employing directing groups could potentially achieve regioselective introduction of new substituents. nih.govrsc.org Research could focus on developing transient or cleavable directing groups that temporarily coordinate to one of the nitro groups to guide a catalyst to a specific C-H bond, although this remains a significant challenge on such an electron-poor system.

Flow Chemistry : Continuous-flow synthesis offers enhanced control over reaction parameters, improved safety for handling energetic nitroaromatic compounds, and potential for process scalability. nih.gov Applying flow chemistry to reactions involving this compound could enable transformations that are difficult to control in batch processes, such as selective mono-substitution reactions.

Table 1: Potential Applications of Emerging Functionalization Methodologies

| Methodology | Potential Application on this compound | Expected Outcome |

|---|---|---|

| Photoredox Catalysis | Selective C(sp³)–H functionalization of the methyl group | Introduction of new alkyl or aryl groups at the benzylic position |

| Defluorinative cross-coupling | Replacement of a fluorine atom with various functional groups | |

| C-H Functionalization | Directed functionalization of the aromatic ring | Regioselective introduction of substituents on the benzene core |

| Flow Chemistry | Selective nucleophilic aromatic substitution (SNAr) | Improved yields and selectivity for mono-substituted products |

| Nitration/Reduction sequences | Safer handling and processing of potentially energetic materials |

Catalyst Development for Enhanced Selectivity and Efficiency

The reactivity of the two fluorine atoms in this compound is similar, making selective functionalization a primary challenge. Developing new catalysts is crucial for controlling the outcome of reactions and improving their efficiency.

Catalysts for Selective SNAr : The electron-deficient ring readily undergoes nucleophilic aromatic substitution (SNAr), where the fluorine atoms act as leaving groups. researchgate.netresearchgate.net Future research should target the development of catalysts—such as phase-transfer catalysts, organocatalysts, or precisely designed transition metal complexes—that can differentiate between the two C-F bonds. This could be achieved through steric hindrance or specific electronic interactions, enabling the sequential and selective replacement of the fluorine atoms with different nucleophiles.

Transition-Metal Catalysis : While challenging, cross-coupling reactions at C-F bonds are an active area of research. Developing palladium, nickel, or copper catalysts capable of activating the strong C-F bonds in this electron-poor system would open avenues for forming C-C, C-N, and C-O bonds, significantly expanding the synthetic utility of the molecule.

Asymmetric Catalysis : For reactions that create chiral centers, the development of asymmetric catalysts is paramount. If the substrate is modified to introduce a prochiral center, enantioselective catalysis could be used to generate optically active derivatives, which are of high value in medicinal chemistry and materials science.

Green Chemistry Approaches in Synthesis

Adopting green chemistry principles is essential for sustainable chemical manufacturing. beilstein-journals.org Future synthetic routes and modifications involving this compound should prioritize environmental compatibility.

Alternative Solvents : The synthesis and functionalization of nitroaromatic compounds often rely on conventional, volatile organic solvents. Research into using greener alternatives such as ionic liquids, supercritical fluids (like scCO₂), or water would reduce the environmental impact. nih.gov

Catalytic vs. Stoichiometric Reagents : Many classical aromatic modifications use stoichiometric amounts of harsh reagents (e.g., strong acids for nitration). nih.gov A greener approach involves designing catalytic systems, such as solid acid catalysts, that are recyclable and produce less waste.

Energy-Efficient Methods : The use of alternative energy sources like microwave irradiation or ultrasound can significantly reduce reaction times and energy consumption compared to conventional heating. nih.gov These techniques can also enhance reaction yields and selectivity, contributing to a more efficient and sustainable process.

Table 2: Green Chemistry Strategies for Synthesis and Functionalization

| Green Chemistry Principle | Application | Benefit |

|---|---|---|

| Safer Solvents | Use of ionic liquids, supercritical CO₂, or water | Reduced VOC emissions and solvent toxicity |

| Catalysis | Development of solid acid or recyclable catalysts | Minimized waste, easier product purification |

| Energy Efficiency | Microwave-assisted or ultrasound-assisted synthesis | Faster reaction rates, lower energy consumption |

| Atom Economy | C-H functionalization and addition reactions | Maximized incorporation of reactant atoms into the final product |

Exploration of Novel Reaction Pathways for this compound

The unique combination of functional groups on the this compound ring suggests several unexplored reaction pathways that could lead to novel and valuable compounds.

Selective Nitro Group Reduction : The two nitro groups can be selectively reduced to amino groups, which are versatile functional handles for further derivatization (e.g., diazotization, acylation). Developing chemoselective reduction methods (catalytic hydrogenation, transfer hydrogenation, or chemical reductants) that can reduce one nitro group while leaving the other intact would yield important synthetic intermediates, such as difluoro-methyl-nitroanilines.

Sequential SNAr Reactions : A systematic exploration of sequential SNAr reactions with a diverse range of nucleophiles (O-, N-, S-, and C-based) is warranted. By carefully controlling reaction conditions, it should be possible to replace one fluorine atom with a specific nucleophile, followed by the replacement of the second fluorine with a different one. This would enable the synthesis of highly complex, unsymmetrically substituted aromatic compounds.

Reactivity of the Methyl Group : The methyl group, situated between two electron-withdrawing nitro groups, is activated towards deprotonation. This could allow for condensation reactions with aldehydes or other electrophiles to build more complex side chains onto the aromatic ring.

Ring Transformation Reactions : Highly electron-deficient rings, such as dinitropyridones, are known to undergo ring-opening and transformation reactions upon treatment with certain nucleophiles. mdpi.com Investigating whether this compound can undergo similar transformations could lead to the formation of novel heterocyclic or acyclic structures that are not accessible through conventional synthetic routes.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,4-difluoro-3-methyl-1,5-dinitrobenzene, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via sequential nitration, fluorination, and methylation reactions. For example, nitration of a fluorinated benzene precursor (e.g., 1,4-difluorobenzene) under controlled HNO₃/H₂SO₄ conditions introduces nitro groups at specific positions. Fluorination may involve halogen exchange using KF or HF in polar solvents. Methylation typically employs methyl halides with Lewis acid catalysts (e.g., AlCl₃). Temperature and stoichiometry are critical: excess fluorinating agents improve substitution efficiency, while low temperatures (~0–5°C) minimize side reactions during nitration . For analogous compounds like 1,4-difluoro-2-methyl-3-nitrobenzene, yields exceeding 70% are achievable with optimized reagent ratios and stepwise purification .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer :

- ¹⁹F NMR : Identifies fluorine environments and confirms substitution patterns. For example, fluorine atoms in electron-deficient aromatic systems (due to nitro groups) resonate downfield (δ ~ -100 to -120 ppm) .

- ¹H NMR : Methyl groups appear as singlets (~δ 2.3–2.5 ppm), while aromatic protons (if present) show splitting patterns dependent on adjacent substituents.

- IR Spectroscopy : Nitro groups exhibit strong asymmetric and symmetric stretching bands near 1520 cm⁻¹ and 1350 cm⁻¹, respectively.

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., C₇H₅F₂N₂O₄ has a theoretical mass of 232.02 g/mol) and fragmentation patterns.

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C to prevent degradation. Avoid exposure to reducing agents or strong bases, which may trigger nitro group reduction or demethylation. For solvents, use chloroform or dichloromethane for dissolution, as polar aprotic solvents (e.g., DMSO) may accelerate decomposition. Always conduct stability tests under intended experimental conditions .

Advanced Research Questions

Q. What strategies mitigate positional isomer formation during synthesis?

- Methodological Answer : Isomer formation arises from competing electrophilic substitution pathways. To suppress undesired isomers:

- Use directing groups (e.g., temporary protecting groups) to block reactive sites.

- Employ regioselective catalysts (e.g., zeolites for nitration control).

- Monitor reaction progress in real-time via HPLC or TLC to terminate reactions at optimal conversion points. For example, in the synthesis of 2-(5-fluoro-2,4-dinitrophenoxy) acetate, fluorination of 2,4-dichloro-1,5-dinitrobenzene with KF in DMF at 80°C selectively replaces chlorine over nitro groups .

Q. How can this compound be utilized in chiral derivatization for enantioseparation?

- Methodological Answer : The fluorine atoms in this compound enable nucleophilic displacement reactions with chiral amines or thiols, forming diastereomeric derivatives. For instance, analogs like 1,5-difluoro-2,4-dinitrobenzene react with D-amino acids to create variants of Marfey’s reagent, which are resolved via reversed-phase HPLC. Key parameters include:

- pH control (8.5–9.0) to ensure efficient nucleophilic substitution.

- Use of acetonitrile/water gradients with 0.1% trifluoroacetic acid for chromatographic separation.

- Validation of enantiomeric excess (ee) using circular dichroism or polarimetry .

Q. What computational methods predict reactivity trends in electrophilic substitution reactions for derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model charge distribution and Fukui indices to identify reactive sites. For example, nitro groups deactivate the aromatic ring, directing subsequent substitutions to meta/para positions relative to existing substituents. Molecular electrostatic potential (MESP) maps further illustrate electron-deficient regions, guiding experimental design for regioselective modifications .

Data Contradictions and Resolution

- Synthesis Route Variability : and describe divergent synthetic pathways (e.g., nitration before vs. after fluorination). Resolution lies in substrate-specific optimization: Electron-withdrawing groups (e.g., nitro) may necessitate pre-fluorination to avoid over-deactivation of the aromatic ring.

- Stability Claims : While recommends refrigeration, emphasizes protection from light. Cross-validate using accelerated stability studies (40°C/75% RH for 4 weeks) to determine dominant degradation pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.